

Spectroscopic Profile of 5-Methyl-3-heptyne: A Technical Guide

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Compound of Interest

Compound Name: 5-Methyl-3-heptyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the alkyne, **5-Methyl-3-heptyne** (CAS No. 61228-09-9). The information presented herein is essential for the unequivocal identification and characterization of this compound, which is of interest in synthetic organic chemistry and as a potential building block in drug discovery. This document summarizes key spectroscopic data, outlines the methodologies for their acquisition, and provides a logical framework for structural elucidation.

Chemical Structure and Properties

- IUPAC Name: 5-methylhept-3-yne[1]
- Molecular Formula: C₈H₁₄[1]
- Molecular Weight: 110.20 g/mol [1]
- CAS Number: 61228-09-9[1]
- Synonyms: 3-Heptyne, 5-methyl-[1]

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Methyl-3-heptyne**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental spectra, the following data are predicted based on computational models, which provide a reliable estimation for spectral interpretation.

Table 1: Predicted ^1H NMR Spectroscopic Data for **5-Methyl-3-heptyne** (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.15	Quintet	2H	H-2
~1.10	Triplet	3H	H-1
~2.25	Sextet	1H	H-5
~1.55	Quintet	2H	H-6
~0.95	Triplet	3H	H-7
~1.15	Doublet	3H	H-8 (Methyl on C5)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **5-Methyl-3-heptyne** (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Carbon Assignment
~85	C-3 or C-4
~80	C-4 or C-3
~30	C-5
~25	C-6
~20	C-8 (Methyl on C5)
~14	C-2
~12	C-1
~11	C-7

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **5-Methyl-3-heptyne**, an internal alkyne, the key characteristic absorption is the C≡C stretching vibration.

Table 3: Characteristic IR Absorption Data for **5-Methyl-3-heptyne**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~2960-2850	C-H (sp ³) stretch	Strong
~2250-2100	C≡C stretch	Weak to Medium
~1460	C-H bend	Medium
~1380	C-H bend	Medium

Note: As a non-terminal alkyne, **5-Methyl-3-heptyne** does not exhibit the characteristic ≡C-H stretch around 3300 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **5-Methyl-3-heptyne** is characterized by a molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry Data for **5-Methyl-3-heptyne**

m/z	Relative Intensity	Proposed Fragment Ion
110	Moderate	[C ₈ H ₁₄] ⁺ (Molecular Ion)
95	High	[C ₇ H ₁₁] ⁺ (Loss of CH ₃)
81	High (Base Peak)	[C ₆ H ₉] ⁺ (Loss of C ₂ H ₅)
67	Moderate	[C ₅ H ₇] ⁺
55	Moderate	[C ₄ H ₇] ⁺

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of **5-Methyl-3-heptyne** is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired with a 90° pulse width, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are collected.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired with proton decoupling, a 30° pulse width, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans are collected.
- **Data Processing:** The free induction decays (FIDs) are processed with an exponential window function and Fourier transformed. The resulting spectra are phase-corrected, and the chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation:** As **5-Methyl-3-heptyne** is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- **Instrumentation:** The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is recorded in the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded prior to the sample.

spectrum and automatically subtracted. A total of 32 scans are co-added to improve the signal-to-noise ratio.

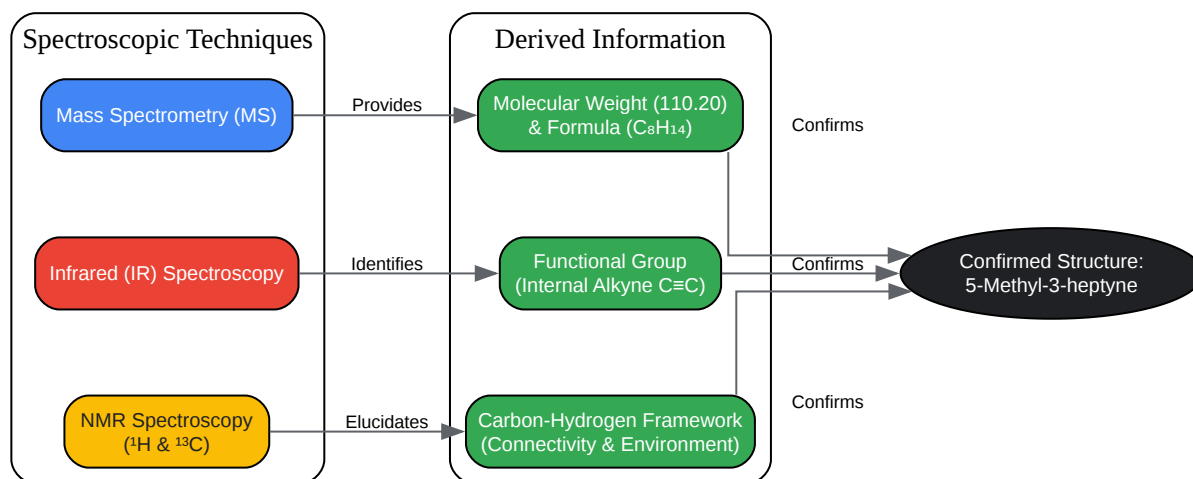
- **Data Analysis:** The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **5-Methyl-3-heptyne** in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity.
- **Instrumentation:** A GC-MS system equipped with an electron ionization (EI) source is used.
- **GC Conditions:** A non-polar capillary column (e.g., DB-5ms) is used with helium as the carrier gas. The oven temperature is programmed to ramp from 50 °C to 250 °C at a rate of 10 °C/min.
- **MS Conditions:** The mass spectrometer is operated in EI mode with an ionization energy of 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-300 amu.
- **Data Analysis:** The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to **5-Methyl-3-heptyne**. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Elucidation

The following diagram illustrates the logical workflow for confirming the structure of **5-Methyl-3-heptyne** using the discussed spectroscopic techniques.



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Caption: Workflow for the structural elucidation of **5-Methyl-3-heptyne**.

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References

- 1. 5-Methyl-3-heptyne | C₈H₁₄ | CID 521962 - PubChem [pubchem.ncbi.nlm.nih.gov]
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